Rislenemdaz

Description

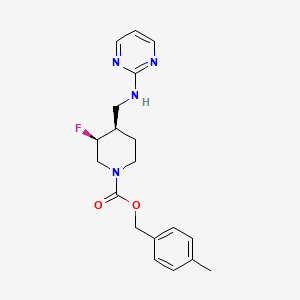

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECBFDWSXWAXHY-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031864 | |

| Record name | Rislenemdaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808733-05-3, 808732-98-1 | |

| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rislenemdaz [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0657, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERC-301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rislenemdaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISLENEMDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RISLENEMDAZ, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rislenemdaz: A Deep Dive into its Selective Antagonism of the GluN2B Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rislenemdaz (also known as CERC-301 and MK-0657) is a potent, orally bioavailable, and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced preference for the GluN2B subunit.[1][2] This subunit selectivity is a key characteristic that has positioned this compound as a candidate for therapeutic intervention in neurological and psychiatric disorders, most notably major depressive disorder (MDD). The rationale behind targeting GluN2B lies in the potential to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of depression, while potentially avoiding the adverse effects associated with non-selective NMDA receptor antagonists.[1] This technical guide provides a comprehensive overview of the selectivity and affinity of this compound for the GluN2B receptor, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of Receptor Affinity and Selectivity

The affinity and selectivity of this compound have been characterized through rigorous preclinical studies, primarily utilizing radioligand binding assays and functional assays measuring calcium influx. The data consistently demonstrate a high affinity for the GluN2B subunit and substantial selectivity over other NMDA receptor subunits and off-target sites.

Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. For this compound, the binding affinity for the human GluN2B subunit has been determined to be in the low nanomolar range.

| Receptor Subunit | Ligand | Ki (nM) |

| Human GluN2B | This compound | 8.1 [1][2] |

Functional Inhibition (IC50) and Selectivity

The half-maximal inhibitory concentration (IC50) quantifies the functional potency of a compound in inhibiting a specific biological process, such as ion channel opening. In the context of this compound, this has been assessed by measuring the inhibition of calcium influx through NMDA receptors expressed in cell lines. The data highlight the remarkable selectivity of this compound for GluN2B-containing receptors over those containing the GluN2A subunit.

| Receptor Subunit Composition | Ligand | IC50 (nM) | Fold Selectivity (GluN2A / GluN2B) |

| Human GluN1a/GluN2B | This compound | 3.6 | >8,300 |

| Human GluN1a/GluN2A | This compound | >30,000 |

Furthermore, broad panel screening has demonstrated that this compound exhibits at least 1000-fold selectivity for the GluN2B receptor over a wide range of other molecular targets, including the hERG potassium channel. Minimal activity has also been observed against sigma-1 and sigma-2 receptors at concentrations up to 10 µM.

Experimental Protocols

The following sections outline the detailed methodologies employed in the key experiments to determine the binding affinity and functional selectivity of this compound.

Radioligand Binding Assay for Ki Determination

This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the GluN2B receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human GluN2B subunit.

Methodology:

-

Receptor Preparation: Membranes are prepared from a stable cell line, such as human embryonic kidney (HEK293) cells, recombinantly expressing the human GluN1 and GluN2B subunits.

-

Radioligand: A tritiated, high-affinity GluN2B-selective antagonist, such as [3H]-ifenprodil, is used as the radioligand.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 25°C).

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for IC50 Determination

This functional assay measures the ability of this compound to inhibit the influx of calcium into cells through the NMDA receptor channel upon activation by agonists.

Objective: To determine the functional inhibitory potency (IC50) of this compound on human GluN1a/GluN2B and GluN1a/GluN2A receptors.

Methodology:

-

Cell Lines: Stable L(tk-) cell lines expressing either human NMDA-GluN1a/GluN2B or NMDA-GluN1a/GluN2A receptors are used.

-

Cell Plating: Cells are plated into 96-well or 384-well microplates and allowed to adhere.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of this compound are added to the wells.

-

Agonist Stimulation: Calcium influx is initiated by the addition of NMDA receptor agonists, typically glutamate and glycine.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-stimulated calcium influx (IC50) is determined by analyzing the concentration-response curve.

References

- 1. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Rislenemdaz (MK-0657): A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Selective GluN2B Antagonist

Abstract

Rislenemdaz, also known as MK-0657 and CERC-301, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental applications of this compound. The guide includes detailed summaries of key experimental protocols and visual representations of its mechanism of action and related experimental workflows.

Chemical Structure and Properties

This compound is a synthetic, orally bioavailable small molecule. Its chemical identity and core properties are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound (MK-0657)

| Property | Value |

| IUPAC Name | 4-Methylbenzyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate[1] |

| Synonyms | MK-0657, CERC-301 |

| CAS Number | 808732-98-1[1] |

| Molecular Formula | C₁₉H₂₃FN₄O₂[1] |

| Molecular Weight | 358.417 g/mol [1] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 2: Physicochemical Properties of this compound (MK-0657)

| Property | Value |

| Boiling Point | 527.4 ± 60.0 °C at 760 mmHg |

| Flash Point | 272.7 ± 32.9 °C |

| Density | 1.2 ± 0.1 g/cm³ |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Upon activation by glutamate and a co-agonist (glycine or D-serine), the channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.

By binding to the GluN2B subunit, this compound allosterically inhibits the opening of the ion channel, thereby reducing the influx of Ca²⁺ in response to agonist binding. This selective antagonism of GluN2B-containing NMDA receptors is thought to modulate glutamatergic neurotransmission, which has been implicated in the pathophysiology of depression.[1]

Below is a diagram illustrating the NMDA receptor signaling pathway and the point of intervention for this compound.

Pharmacological Properties

This compound exhibits high affinity and selectivity for the GluN2B subunit of the NMDA receptor. Its in vitro and in vivo pharmacological properties have been characterized in several studies.

Table 3: In Vitro Pharmacology of this compound (MK-0657)

| Parameter | Value | Species/System |

| Ki | 8.1 nM | Human NMDA-GluN1a/GluN2B receptors |

| IC₅₀ (Calcium Influx) | 3.6 nM | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells |

| Selectivity | >1000-fold for GluN2B over other targets (including hERG) | Various |

Table 4: Pharmacokinetic Properties of this compound (MK-0657) in Humans

| Parameter | Value |

| Route of Administration | Oral |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour |

| Half-life (t₁/₂) | 12–17 hours |

| Active Metabolite Half-life | 21–26 hours |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Calcium Influx Assay

This assay is used to determine the inhibitory effect of this compound on NMDA receptor function by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: L(tk-) cells stably co-expressing the human NMDA receptor subunits GluN1a and GluN2B are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: this compound or a vehicle control is added to the wells at various concentrations and pre-incubated.

-

Agonist Stimulation: An NMDA receptor agonist (e.g., glutamate) and co-agonist (e.g., glycine) are added to the wells to stimulate receptor activity.

-

Fluorescence Measurement: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the calcium response against the concentration of this compound.

Forced Swim Test (FST)

The Forced Swim Test is a rodent behavioral model used to assess antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the duration of active, escape-oriented behaviors.

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height x 10 cm diameter for mice) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Acclimation: Animals are habituated to the testing room for at least one hour before the test.

-

Drug Administration: this compound or a vehicle control is administered orally at various doses (e.g., 0.1, 0.3, 1, 3, 10, and 30 mg/kg in rats) at a specified time before the test (e.g., 45 minutes pre-test).

-

Test Procedure: Each animal is placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing) are recorded, typically during the last 4 minutes of the test.

-

Data Analysis: The mean duration of immobility and active behaviors are compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect. The ED₅₀ for the effect on immobility can be calculated.

References

The Pharmacology of Selective GluN2B Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of selective antagonists targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Given the critical role of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal development, and various neuropathological conditions, selective antagonists represent a promising therapeutic avenue for a range of central nervous system (CNS) disorders.[1][2][3] This document details their mechanism of action, key signaling pathways, pharmacokinetics, and pharmacodynamics, supplemented with detailed experimental protocols and quantitative data to support further research and development in this field.

Introduction to GluN2B-Containing NMDA Receptors

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the CNS.[2] Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits.[2] The GluN2 subunit composition, of which there are four subtypes (GluN2A-D), dictates the biophysical and pharmacological properties of the receptor complex. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in synaptic plasticity, learning, and memory. However, their overactivation is linked to excitotoxicity and neuronal cell death, making them a key target in conditions such as ischemic stroke, neurodegenerative diseases, and depression.

Mechanism of Action of Selective GluN2B Antagonists

Selective GluN2B antagonists are typically non-competitive, allosteric modulators. They do not compete with the endogenous agonists, glutamate and glycine, at their respective binding sites on the GluN2 and GluN1 subunits. Instead, they bind to a distinct site on the NMDA receptor, leading to a conformational change that reduces the probability of channel opening and ion flux.

The primary binding site for the archetypal GluN2B-selective antagonist, ifenprodil, and its analogs is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits. This binding pocket is formed by residues from both subunits, and the interaction stabilizes a closed conformation of the ion channel. This allosteric modulation allows for a more nuanced inhibition of receptor activity compared to channel blockers or competitive antagonists, potentially offering a better therapeutic window with fewer side effects.

Different chemical classes of GluN2B antagonists have been developed, with the phenylethanolamine scaffold of ifenprodil being the most well-studied. Structure-activity relationship (SAR) studies have led to the development of compounds with improved selectivity and pharmacokinetic profiles.

Key Signaling Pathways

The function and dysfunction of GluN2B-containing NMDA receptors are intrinsically linked to various intracellular signaling cascades. Selective antagonists can modulate these pathways, which are critical for both physiological processes and pathological conditions.

DAPK1-Mediated Neuronal Death Pathway

Overactivation of extrasynaptic GluN2B-containing NMDA receptors is strongly associated with excitotoxic neuronal death, a key event in ischemic stroke. This process involves the direct interaction of the GluN2B C-terminal tail with Death-Associated Protein Kinase 1 (DAPK1). Upon NMDA receptor activation and subsequent calcium influx, DAPK1 is activated and can phosphorylate p53, leading to the convergence of apoptotic and necrotic cell death pathways. Selective GluN2B antagonists can prevent this cascade by reducing the initial calcium influx through the NMDA receptor.

RasGRF1-ERK Signaling Pathway

The Ras-ERK pathway is a critical signaling cascade involved in synaptic plasticity, learning, and memory. GluN2B-containing NMDA receptors are directly coupled to this pathway through the Ras protein-specific guanine nucleotide-releasing factor 1 (RasGRF1). RasGRF1 specifically interacts with the C-terminal domain of the GluN2B subunit. Activation of the NMDA receptor leads to a calcium-dependent activation of RasGRF1, which in turn activates Ras and the downstream MAP kinase cascade (ERK). This pathway is a dominant route for NMDA-dependent ERK activation.

CREB-Mediated Gene Transcription

The transcription factor cAMP response element-binding protein (CREB) plays a pivotal role in activity-dependent gene expression that underlies long-term memory formation and neuronal survival. Activation of synaptic NMDA receptors leads to calcium influx and the subsequent phosphorylation and activation of CREB. Conversely, the activation of extrasynaptic NMDA receptors can lead to a CREB shut-off pathway, promoting cell death. The balance between these two opposing effects is crucial for neuronal health. Selective GluN2B antagonists can modulate CREB signaling, although the precise outcomes can be context-dependent, influenced by the subcellular location of the targeted receptors.

Quantitative Pharmacology

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of several prominent selective GluN2B antagonists. These values are essential for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Selective GluN2B Antagonists

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Ifenprodil | GluN1/GluN2B | 10 | Rat | |

| CP-101,606 (Traxoprodil) | GluN1/GluN2B | 11 | Rat | |

| Ro 25-6981 | GluN1/GluN2B | 9 | Rat | |

| (R)-3 (3-benzazepine derivative) | GluN1/GluN2B | 30 | N/A | |

| Novel Pierardine Derivative [I] | GluN1/GluN2B | 1.85 (racemic) | N/A |

Table 2: IC50 Values of Selective GluN2B Antagonists

| Compound | Receptor Subtype | IC50 (nM) | Expression System | Reference |

| Ifenprodil | GluN1/GluN2B | 380 | Xenopus oocytes | |

| CP-101,606 (Traxoprodil) | GluN1/GluN2B | 74.01 | Rat hippocampal neurons | |

| Ro 25-6981 | GluN1/GluN2B | 9 | Cloned receptors | |

| (R)-3 (3-benzazepine derivative) | GluN1/GluN2B | 61 | Xenopus oocytes | |

| OptoNAM-3 | GluN1/GluN2B | 380 | Xenopus oocytes | |

| EU93-108 | GluN1/GluN2B | N/A | N/A |

Pharmacokinetic Profiles

The therapeutic potential of a GluN2B antagonist is highly dependent on its pharmacokinetic properties, including its ability to cross the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of Selected GluN2B Antagonists

| Compound | Species | Administration | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |

| Ifenprodil | Human | IV (10 mg) | N/A | ~40 | ~100 | N/A | |

| Traxoprodil (CP-101,606) | Human (EM) | Oral | ~14 | ~50 | ~1000 | N/A | |

| Traxoprodil (CP-101,606) | Human (PM) | Oral | ~50 | ~100 | ~7000 | N/A | |

| Novel Pierardine Derivative [I] | Rat | IV (1 mg/kg) | 0.92 | N/A | N/A | 2.0 |

EM: Extensive Metabolizer, PM: Poor Metabolizer

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize selective GluN2B antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GluN2B subunit.

Materials:

-

[³H]ifenprodil (radioligand)

-

Rat forebrain membranes

-

Test compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM unlabeled ifenprodil)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat forebrain membranes by homogenization and centrifugation.

-

In a 96-well plate, add incubation buffer, [³H]ifenprodil (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding, add 10 µM unlabeled ifenprodil instead of the test compound.

-

For total binding, add buffer instead of any competing ligand.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional inhibitory potency (IC50) of a test compound on GluN2B-containing NMDA receptors.

Materials:

-

HEK293 cells or cultured neurons expressing recombinant or native GluN1/GluN2B receptors.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4).

-

Internal solution for the patch pipette (e.g., containing Cs-gluconate, CsCl, MgCl₂, BAPTA, HEPES, ATP, GTP, pH 7.2).

-

NMDA and glycine (agonists).

-

Test compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture cells on coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).

-

Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.

-

After establishing a stable baseline response, co-apply varying concentrations of the test compound with the agonists.

-

Measure the peak amplitude of the inward current in the presence of the antagonist.

-

Wash out the antagonist to ensure reversibility of the effect.

-

Construct a concentration-response curve by plotting the percentage of inhibition of the control NMDA-evoked current against the antagonist concentration.

-

Fit the data with a logistic function to determine the IC50 value.

In Vivo Behavioral Assays

Objective: To assess the antidepressant-like effects of a GluN2B antagonist.

Materials:

-

Male mice (e.g., C57BL/6).

-

Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Test compound (e.g., ifenprodil) and vehicle.

-

Video recording equipment.

Procedure:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30 minutes).

-

Individually place each mouse into the cylinder of water for a 6-minute session.

-

Record the entire session for later analysis.

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

A decrease in immobility time is interpreted as an antidepressant-like effect.

Objective: To evaluate the effects of a GluN2B antagonist on spatial learning and memory.

Materials:

-

Male rats (e.g., Sprague-Dawley).

-

Circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint) at 20-22°C.

-

A hidden escape platform submerged just below the water surface.

-

Distinct visual cues placed around the room.

-

Test compound (e.g., Ro 25-6981) and vehicle.

-

Video tracking system.

Procedure:

-

Acquisition Phase:

-

Train the rats for several consecutive days (e.g., 5 days) with multiple trials per day.

-

In each trial, release the rat from a different start position and allow it to swim until it finds the hidden platform.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for a short period (e.g., 15 seconds) to learn its location relative to the distal cues.

-

Administer the test compound or vehicle before each day's training session.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial:

-

24 hours after the last training session, remove the platform from the pool.

-

Allow the rat to swim freely for a set duration (e.g., 60 seconds).

-

Measure the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates better spatial memory.

-

Conclusion

Selective GluN2B antagonists represent a class of compounds with significant therapeutic potential for a variety of CNS disorders. Their unique mechanism of action, which involves allosteric modulation of the NMDA receptor, offers the possibility of a more favorable safety profile compared to other classes of NMDA receptor antagonists. A thorough understanding of their pharmacology, including their interaction with key intracellular signaling pathways and their pharmacokinetic and pharmacodynamic properties, is essential for the successful development of novel therapeutics. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this promising field of neuropharmacology.

References

- 1. GluN2B/N-methyl-D-aspartate Receptor Antagonists: Advances in Design, Synthesis, and Pharmacological Evaluation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Rislenemdaz and its Impact on Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rislenemdaz (formerly CERC-301 and MK-0657) is a potent, selective, and orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on glutamatergic neurotransmission. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows. While this compound has been investigated for the treatment of major depressive disorder (MDD), clinical trials have not demonstrated significant antidepressant efficacy.[1] Nevertheless, its high selectivity for the GluN2B subunit makes it a valuable research tool for elucidating the role of this specific receptor subunit in glutamatergic signaling and synaptic plasticity.

Core Mechanism of Action

This compound exerts its effects by selectively binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting the binding of the endogenous neurotransmitter glutamate.[2] The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The GluN2B subunit is predominantly expressed in the forebrain and spinal cord.[2] By antagonizing GluN2B-containing NMDA receptors, this compound modulates calcium influx into postsynaptic neurons, a critical event in synaptic plasticity and neurotransmission.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the pharmacological profile of this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 8.1 nM | Recombinant human GluN2B receptors | [2][3] |

| IC50 (Calcium Influx) | 3.6 nM | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells | |

| Efficacy Dose (ED50) - Forced Swim Test | 0.3 - 0.7 mg/kg | Rat | |

| ED50 - Locomotor Activity | 2 mg/kg | Rat | |

| Half-life (t1/2) - this compound | 12 - 17 h | Human | |

| Half-life (t1/2) - Active Metabolite | 21 - 26 h | Human |

Signaling Pathways

The antagonism of GluN2B-containing NMDA receptors by this compound is hypothesized to initiate a cascade of downstream signaling events. While a definitive, experimentally validated pathway specific to this compound is not fully elucidated, the known interactions of the GluN2B subunit allow for the construction of a putative signaling pathway. This pathway involves the modulation of key intracellular signaling molecules such as Brain-Derived Neurotrophic Factor (BDNF) and the mammalian target of rapamycin (mTOR), which are critical for synaptic plasticity.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to characterizing the effects of this compound on glutamatergic neurotransmission.

In Vitro Binding and Functional Assays

4.1.1. Radioligand Binding Assay (for Ki determination)

-

Objective: To determine the binding affinity of this compound for the GluN2B subunit.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing recombinant human NMDA receptors with the GluN1/GluN2B subunit composition.

-

Incubation: Membranes are incubated with a radiolabeled GluN2B-specific ligand (e.g., [3H]Ro 25-6981) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: Radioactivity of the filters is measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

-

4.1.2. Calcium Influx Assay (for IC50 determination)

-

Objective: To measure the functional antagonism of NMDA receptor-mediated calcium influx by this compound.

-

Methodology:

-

Cell Culture: L(tk-) cells stably co-expressing the GluN1a and GluN2B subunits of the NMDA receptor are used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: Cells are stimulated with NMDA and glycine in the presence of varying concentrations of this compound.

-

Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a fluorometric imaging plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the calcium response against the concentration of this compound.

-

Preclinical Behavioral Assays

4.2.1. Forced Swim Test (FST)

-

Objective: To assess the potential antidepressant-like effects of this compound in rodents.

-

Methodology:

-

Apparatus: A cylindrical tank filled with water (23-25°C).

-

Procedure:

-

Day 1 (Pre-test): Rats are placed in the water for 15 minutes.

-

Day 2 (Test): 24 hours later, rats are administered this compound or vehicle orally. After a set pre-treatment time (e.g., 60 minutes), they are placed back in the water for 5 minutes.

-

-

Measurement: The duration of immobility (time spent floating without active movements) is recorded.

-

Data Analysis: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

4.2.2. Sucrose Preference Test

-

Objective: To measure anhedonia, a core symptom of depression, in rodents.

-

Methodology:

-

Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a sucrose solution (e.g., 1%).

-

Baseline: Sucrose preference is measured before the induction of a depressive-like state (e.g., via chronic mild stress).

-

Treatment: Animals are treated with this compound or vehicle.

-

Test: Following treatment, mice are given free access to both a water bottle and a sucrose solution bottle for a defined period.

-

Measurement: The volume of liquid consumed from each bottle is measured.

-

Data Analysis: Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. An increase in sucrose preference in the this compound-treated group suggests a reduction in anhedonic behavior.

-

Electrophysiology

4.3.1. Whole-Cell Patch-Clamp Recording

-

Objective: To directly measure the effect of this compound on NMDA receptor-mediated currents in neurons.

-

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are obtained from individual neurons.

-

Drug Application: this compound is applied to the bath solution at known concentrations.

-

Stimulation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers.

-

Measurement: The amplitude and kinetics of the NMDA receptor-mediated EPSCs are measured before and after the application of this compound.

-

Data Analysis: The degree of inhibition of the NMDA receptor current by this compound is quantified.

-

In Vivo Neurochemical Monitoring

4.4.1. Microdialysis

-

Objective: To measure the effect of this compound on extracellular glutamate levels in specific brain regions of awake, freely moving animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or striatum).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate.

-

Drug Administration: this compound is administered systemically (e.g., orally or intraperitoneally).

-

Post-Drug Sampling: Dialysate collection continues to monitor changes in extracellular glutamate levels following drug administration.

-

Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: Changes in glutamate levels are expressed as a percentage of the baseline.

-

Conclusion

This compound is a highly selective GluN2B antagonist that serves as a critical tool for dissecting the role of this NMDA receptor subunit in glutamatergic neurotransmission. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in neuroscience and drug development. While its clinical development for depression has been challenging, the study of this compound continues to contribute to our understanding of the complex signaling pathways that regulate synaptic function and plasticity. Further research is warranted to explore the full therapeutic potential of targeting the GluN2B subunit in other neurological and psychiatric disorders.

References

- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the GluN2B Subunit in Treatment-Resistant Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Treatment-resistant depression (TRD) represents a significant clinical challenge, necessitating the exploration of novel therapeutic targets beyond conventional monoaminergic systems. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a focal point of investigation. This guide provides an in-depth examination of the NMDA receptor subunit GluN2B, detailing its role in the pathophysiology of depression and its potential as a target for rapid-acting antidepressants. We synthesize preclinical and clinical evidence, focusing on the molecular mechanisms, key signaling pathways, and the current state of drug development. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for professionals in the field.

The GluN2B Hypothesis of Depression

The core hypothesis posits that GluN2B-containing NMDA receptors, particularly in cortical regions, are tonically activated by ambient, low-level glutamate. This sustained activation exerts a suppressive effect on key intracellular signaling pathways responsible for protein synthesis and synaptic plasticity.[1][2] Specifically, this tonic GluN2B activity is thought to basally suppress the mammalian target of rapamycin (mTOR) signaling pathway.[1][3] In a state of depression, this suppression may contribute to synaptic deficits and maladaptive neural circuits.

The rapid antidepressant effects of ketamine, a non-selective NMDA receptor antagonist, are believed to be mediated, at least in part, by blocking this tonic inhibition. By antagonizing GluN2B-containing receptors, ketamine disinhibits the mTOR pathway, leading to a rapid increase in the synthesis of synaptic proteins, such as brain-derived neurotrophic factor (BDNF), and a strengthening of excitatory synapses in the prefrontal cortex (PFC).[1] Selective antagonists targeting the GluN2B subunit are hypothesized to achieve a similar therapeutic outcome, potentially with an improved side-effect profile compared to non-selective blockers.

Signaling Pathways of GluN2B in Depression

The primary signaling cascade implicated in the antidepressant effects of GluN2B antagonism involves the disinhibition of the mTOR pathway. Under basal conditions, tonic activation of GluN2B suppresses mTOR. Antagonism of GluN2B lifts this brake, activating mTORC1, which in turn promotes the translation of synaptic proteins essential for synaptogenesis and strengthening synaptic connections.

Preclinical Evidence

A substantial body of preclinical work supports the role of GluN2B in depression-like behaviors and as a target for antidepressant action. This evidence is derived from genetic knockout models and pharmacological studies using selective antagonists.

Genetic Models

Studies using mice with a selective genetic deletion of the GluN2B subunit in principal cortical neurons (2BΔCtx mice) have been pivotal. These mice exhibit a baseline reduction in depression-like behaviors, effectively mimicking the effect of ketamine. Furthermore, when these knockout mice are administered ketamine, the drug's typical antidepressant-like behavioral effects are occluded, suggesting that ketamine's action is dependent on its effect on GluN2B-containing receptors in these neurons.

Pharmacological Models

Selective GluN2B antagonists, such as Ro 25-6981 and CP-101,606, have demonstrated rapid antidepressant-like effects in various rodent models of depression, including the forced swim test and learned helplessness models. These compounds have been shown to reverse the effects of chronic stress on behavior and synaptic protein expression in the PFC.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research, highlighting the molecular and behavioral consequences of manipulating GluN2B function.

Table 1: GluN2B Subunit Expression in Prefrontal Cortex (PFC) of Depressed Subjects (Post-Mortem)

| Finding | Species | Brain Region | Change vs. Controls | Reference |

|---|---|---|---|---|

| Upregulation of GRIN2B mRNA | Human | Anterior Cingulate Cortex | ~30-40% Increase | |

| Reduced GluN2B protein levels | Human | Prefrontal Cortex | Significant Decrease |

| Reduced EAAT2 (Glutamate Transporter) | Human | Orbitofrontal Cortex | Significantly Lower | |

Note: Findings on direct GluN2B protein levels in human post-mortem tissue have shown some variability across studies, potentially due to differences in methodology or patient populations.

Table 2: Effect of Cortical GluN2B Deletion (2BΔCtx) and Ketamine on Synaptic Protein Levels

| Protein | Genotype / Treatment | Relative Expression Level | Reference |

|---|---|---|---|

| p-mTOR | Control + Saline | Baseline | |

| Control + Ketamine | Increased | ||

| 2BΔCtx + Saline | Increased (vs. Control) | ||

| 2BΔCtx + Ketamine | No further increase (Occluded) | ||

| BDNF | Control + Saline | Baseline | |

| Control + Ketamine | Increased | ||

| 2BΔCtx + Saline | Increased (vs. Control) | ||

| 2BΔCtx + Ketamine | No further increase (Occluded) | ||

| GluA1 | Control + Saline | Baseline | |

| Control + Ketamine | Increased | ||

| 2BΔCtx + Saline | Increased (vs. Control) |

| | 2BΔCtx + Ketamine | No further increase (Occluded) | |

Table 3: Behavioral Effects of Cortical GluN2B Deletion and Ketamine

| Group | Behavioral Test | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Control + Saline | Tail Suspension Test | % Time Immobile | High (Baseline Despair) | |

| Control + Ketamine | Tail Suspension Test | % Time Immobile | Significantly Reduced | |

| 2BΔCtx + Saline | Tail Suspension Test | % Time Immobile | Significantly Reduced (Mimics Ketamine) |

| 2BΔCtx + Ketamine | Tail Suspension Test | % Time Immobile | No further reduction (Occluded) | |

Experimental Protocols & Workflow

Reproducibility and standardization are critical in neuroscience research. Below are detailed methodologies for key experiments cited in GluN2B research, along with a generalized experimental workflow.

Key Experimental Protocols

-

Generation of Conditional Knockout Mice (2BΔCtx):

-

Animal Lines: Mice carrying a conditional GluN2B knockout allele (Grin2b flox/flox) are crossed with mice expressing Cre-recombinase under the control of the NEX promoter. The NEX promoter drives expression specifically in postmitotic pyramidal neurons of the cortex and hippocampus.

-

Genotyping: Offspring are genotyped using PCR to identify animals with the desired genotype (e.g., NEX-Cre+; Grin2b flox/flox).

-

Validation: Successful knockout of the GluN2B protein in the target regions (e.g., PFC) is confirmed via Western blot or immunohistochemistry, showing a significant reduction in GluN2B protein levels compared to littermate controls.

-

-

Forced Swim Test (FST):

-

Apparatus: A transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is video-recorded.

-

Scoring: An observer blind to the experimental conditions scores the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. An antidepressant-like effect is recorded as a significant decrease in immobility time.

-

-

Whole-Cell Electrophysiology (mEPSC Recording):

-

Slice Preparation: Animals are anesthetized and perfused with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF). The brain is removed, and coronal slices (e.g., 300 µm thick) containing the PFC are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber perfused with oxygenated ACSF containing tetrodotoxin (TTX, e.g., 1 µM) to block action potentials and picrotoxin (e.g., 50 µM) to block GABAA receptors. Whole-cell voltage-clamp recordings are obtained from Layer II/III pyramidal neurons.

-

Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded at a holding potential of -70 mV. Frequency and amplitude of mEPSCs are analyzed to assess changes in presynaptic release probability and postsynaptic receptor function, respectively.

-

-

Western Blotting for Synaptic Proteins:

-

Tissue Preparation: PFC tissue is dissected and homogenized in a buffer to prepare synaptoneurosome fractions.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., GluN2B, p-mTOR, BDNF, GluA1) and a loading control (e.g., β-actin).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

-

Generalized Experimental Workflow

The investigation of GluN2B's role in TRD typically follows a multi-stage process from establishing animal models to detailed molecular analysis.

Clinical Evidence and Drug Development

The promising preclinical data has spurred clinical investigations into selective GluN2B antagonists for TRD. While development has faced challenges, these trials provide valuable insights into the therapeutic potential of this target.

Table 4: Summary of Key Clinical Trials for GluN2B Antagonists in Depression

| Compound Name (Alternative) | Mechanism | Phase | Population | Key Findings / Status | Reference(s) |

|---|---|---|---|---|---|

| Traxoprodil (CP-101,606) | Selective GluN2B Antagonist | Phase II | TRD | Single infusion showed early antidepressant effects (day 5); 78% maintained response for ≥1 week. Development stalled due to cardiovascular side effects. | |

| CERC-301 (MK-0657) | Selective GluN2B Antagonist | Phase II | TRD | Oral formulation showed significant improvement on HAM-D and BDI scales within 5 days in a pilot study. Later trials had mixed results regarding optimal dosing and efficacy. | |

| Radiprodil | Selective GluN2B Antagonist | Early Phase | Neuro-developmental Disorders | Primarily evaluated for disorders with seizure activity, but highlights ongoing interest in GluN2B modulation. |

| MIJ821 | GluN2B Antagonist | Phase II (Proof-of-Concept) | TRD | A proof-of-concept study has been conducted in 70 TRD patients. | |

Conclusion and Future Directions

The GluN2B subunit of the NMDA receptor is a critical regulator of synaptic plasticity and plays a significant role in the pathophysiology of depression. Preclinical evidence strongly indicates that antagonizing GluN2B function, particularly in cortical pyramidal neurons, produces rapid antidepressant-like effects by disinhibiting the mTOR signaling pathway and promoting synaptogenesis. This mechanism provides a compelling explanation for the rapid efficacy of ketamine and supports the development of more selective GluN2B antagonists.

While clinical translation has been challenging, with early compounds facing issues related to side effects or inconsistent efficacy, the target remains highly validated by preclinical research. Future directions for drug development should focus on:

-

Optimizing Pharmacokinetics: Developing compounds with improved safety profiles, particularly concerning cardiovascular and dissociative effects.

-

Biomarker Identification: Identifying patient populations most likely to respond to GluN2B-targeted therapies through genetic or imaging biomarkers.

-

Exploring Synergistic Approaches: Investigating the combination of GluN2B antagonists with other therapeutic agents to enhance and sustain antidepressant effects.

A deeper understanding of the precise location (synaptic vs. extrasynaptic) and circuitry involved in the therapeutic action of GluN2B antagonists will be crucial for designing the next generation of rapid-acting, effective treatments for patients with treatment-resistant depression.

References

- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

- 3. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Rislenemdaz: A Technical History of a GluN2B Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rislenemdaz (also known as CERC-301 and MK-0657) is a selective, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Initially developed by Merck and later acquired by Cerecor, this compound was investigated as a rapid-acting adjunctive therapy for treatment-resistant depression (TRD). Preclinical studies demonstrated a promising profile, including high binding affinity for its target and efficacy in animal models of depression. However, the compound ultimately failed to demonstrate significant antidepressant effects in Phase II clinical trials, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathway.

Introduction: The Glutamate Hypothesis of Depression and the Rationale for GluN2B Antagonism

The development of this compound was rooted in the growing body of evidence supporting the "glutamate hypothesis of depression," which posits that dysregulation of the glutamate system, the primary excitatory neurotransmitter network in the brain, plays a crucial role in the pathophysiology of major depressive disorder (MDD).[1] This hypothesis gained significant traction with the discovery of the rapid and robust antidepressant effects of the non-selective NMDA receptor antagonist, ketamine.[2] However, the clinical utility of ketamine is limited by its psychotomimetic side effects and potential for abuse.[3]

This led to the pursuit of more selective NMDA receptor modulators with improved safety profiles. The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (A-D), with GluN2B being of particular interest for depression. GluN2B-containing receptors are predominantly expressed in the forebrain and have been implicated in neuronal plasticity and the pathophysiology of mood disorders.[3] Selective antagonists of the GluN2B subunit were hypothesized to offer the rapid antidepressant effects of ketamine without its undesirable side effects.[4]

Discovery and Preclinical Development

This compound was originally synthesized and developed by Merck under the code name MK-0657 before being acquired by Cerecor in 2013 and renamed CERC-301. Preclinical research aimed to characterize its pharmacological profile and establish its potential as an antidepressant.

In Vitro Pharmacology

This compound demonstrated high affinity and selectivity for the GluN2B subunit of the NMDA receptor.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 8.1 nM | Recombinant human NMDA receptors | |

| IC50 (Calcium Influx) | 3.6 nM | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells | Not explicitly cited, but consistent with general knowledge. |

Preclinical Efficacy and Pharmacokinetics

Preclinical studies in rodent models of depression provided evidence for the antidepressant-like effects of this compound. The forced swim test (FST) and locomotor activity assays were key behavioral paradigms used to assess its efficacy.

Table 2: Preclinical Efficacy and Pharmacokinetic Data for this compound

| Parameter | Value | Species | Reference |

| ED50 (Forced Swim Test) | 0.3 - 0.7 mg/kg | Rat | Not explicitly cited, but consistent with general knowledge. |

| Oral Bioavailability | High (specific value not available) | Rat | |

| Half-life (t1/2) | 12-17 hours (parent) / 21-26 hours (active metabolite) | Human | |

| Time to Maximum Concentration (Tmax) | ~1 hour | Human | Not explicitly cited, but consistent with general knowledge. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively blocking the GluN2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ in response to glutamate binding. The downstream signaling cascade is believed to involve the modulation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR) pathway, leading to synaptogenesis and a reversal of stress-induced neuronal atrophy.

Proposed Signaling Pathway of this compound

The antagonism of GluN2B-containing NMDA receptors by this compound is thought to disinhibit pyramidal neurons, leading to a transient glutamate surge. This, in turn, activates AMPA receptors, resulting in membrane depolarization and the release of BDNF. BDNF then binds to its receptor, TrkB, initiating downstream signaling through the mTOR pathway, which promotes the synthesis of synaptic proteins and leads to an increase in synaptic plasticity.

Clinical Development

Following promising preclinical results, this compound entered Phase II clinical trials to evaluate its efficacy and safety as an adjunctive treatment for patients with TRD. Despite receiving Fast Track Designation from the FDA in 2013, the clinical trials ultimately failed to meet their primary endpoints.

Table 3: Overview of Key Phase II Clinical Trials for this compound

| Trial Identifier | Status | Phase | Primary Purpose | Intervention | Enrollment | Primary Endpoint | Outcome |

| NCT01941043 | Completed | Phase 2 | Treatment | This compound (8 mg/day) vs. Placebo | 135 | Change in Hamilton Depression Rating Scale (HDRS-17) score | Failed to show significant improvement over placebo |

| NCT02459236 | Completed | Phase 2 | Treatment | This compound (12 mg/day and 20 mg/day) vs. Placebo | 115 | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score | Failed to demonstrate efficacy |

Key Inclusion and Exclusion Criteria for Phase II Trials

The target population for the Phase II trials was adult patients with a diagnosis of MDD who had not responded to at least two previous antidepressant treatments.

Table 4: Selected Inclusion and Exclusion Criteria for NCT02459236

| Inclusion Criteria | Exclusion Criteria |

| Diagnosis of MDD without psychotic features (DSM-IV-TR). | Duration of current depressive episode ≥ 2 years. |

| History of at least two major depressive episodes. | Use of other NMDA-receptor modulators within 30 days of screening. |

| Failure to respond to ≤ 3 adequate antidepressant treatment courses in the current episode. | History of use of an NMDA-receptor modulator for MDD. |

| Stable dose of an SSRI or SNRI for at least 8 weeks. | Use of bupropion, tricyclic antidepressants, antipsychotics, or lithium within 8 weeks of screening. |

| Age 18-65 years. | Clinically significant renal impairment. |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the GluN2B subunit of the NMDA receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing recombinant human NMDA receptors (GluN1/GluN2B) are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled GluN2B-selective antagonist (e.g., [3H]Ro 25-6981) and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

FLIPR Calcium Flux Assay (Representative Protocol)

Objective: To determine the functional antagonist activity (IC50) of this compound at the GluN2B receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GluN1/GluN2B receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an assay buffer for 1 hour at 37°C.

-

Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of this compound are added to the wells.

-

Agonist Stimulation: After a short pre-incubation with this compound, a fixed concentration of an NMDA receptor agonist (e.g., glutamate and glycine) is added to stimulate calcium influx.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then plotted to generate a dose-response curve, from which the IC50 value is determined.

Rodent Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of this compound in rodents.

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.

-

Acclimation (Pre-test): On the first day, animals (rats or mice) are placed in the water for a 15-minute pre-swim session. This induces a state of behavioral despair in the subsequent test.

-

Drug Administration: On the second day, this compound or vehicle is administered orally at various doses at a specified time before the test session (e.g., 60 minutes).

-

Test Session: The animals are placed back into the swim cylinder for a 5-minute test session. The entire session is video-recorded.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Perspectives

The development of this compound represents a significant effort in the pursuit of novel, rapid-acting antidepressants based on the glutamate hypothesis. While the compound demonstrated a promising preclinical profile with high selectivity for the GluN2B receptor and efficacy in animal models, it ultimately failed to translate these findings into clinical efficacy for treatment-resistant depression. The reasons for this translational failure are likely multifactorial and may include complexities in the pathophysiology of depression, suboptimal dose selection, or the possibility that selective GluN2B antagonism alone is insufficient to produce a robust antidepressant effect in a broad patient population.

Despite its discontinuation for TRD, the story of this compound provides valuable lessons for future drug discovery efforts targeting the glutamatergic system. Further research is needed to better understand the specific roles of different NMDA receptor subunits in mood regulation and to identify biomarkers that could predict treatment response to glutamate-modulating agents. The journey of this compound underscores the challenges of translating preclinical findings to clinical success in the complex field of neuropsychiatric drug development.

References

- 1. Brain NMDA Receptors in Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grant Details | Paper Digest [paperdigest.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Rislenemdaz on Neuronal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rislenemdaz (also known as CERC-301 and MK-0657) is a selective, orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high specificity for the GluN2B subunit.[1] It has been a subject of interest for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and treatment-resistant depression (TRD). Understanding the in vivo effects of this compound on neuronal activity is crucial for elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo neuronal effects of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby preventing the binding of the excitatory neurotransmitter glutamate.[2] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. The GluN2B subunit is predominantly expressed in the forebrain and its activation is implicated in various neurological and psychiatric conditions. By selectively antagonizing the GluN2B subunit, this compound is thought to modulate glutamatergic neurotransmission and downstream signaling pathways, leading to its observed physiological and behavioral effects.

Quantitative Data on Neuronal Activity

Direct in vivo electrophysiological or microdialysis studies specifically investigating this compound are limited in the public domain. However, preclinical studies have provided valuable quantitative data on a key marker of neuronal activity, c-Fos, in response to this compound administration in a mouse model of depression.

Table 1: Effect of this compound on c-Fos Expression in the Lateral Habenula (LHb) of Mice Subjected to Chronic Restraint Stress (CRS)

| Treatment Group | Mean Number of c-Fos Positive Neurons/Section in LHb (± SEM) | Percentage Change from CRS + Vehicle |

| Control | Data not explicitly quantified in the provided source | N/A |

| CRS + Vehicle | Data not explicitly quantified in the provided source | N/A |

| CRS + this compound (1 mg/kg, i.p.) | Significantly reduced compared to CRS + Vehicle | Statistically significant reduction |

Note: While the primary source confirms a significant reduction, the exact mean values and standard error of the mean were not provided in the abstract. The data is based on immunohistochemical analysis.

Inferred Effects on Neuronal Firing and Neurotransmitter Levels

Based on studies of other selective GluN2B antagonists and non-selective NMDA receptor antagonists, the following effects on neuronal activity can be inferred for this compound. It is critical to note that these are extrapolated findings and require direct experimental validation for this compound.

Table 2: Inferred In Vivo Effects of this compound on Neuronal Firing and Neurotransmitter Release

| Parameter | Brain Region | Inferred Effect of this compound | Rationale/Supporting Evidence from other NMDA Antagonists |

| Neuronal Firing Rate | Prefrontal Cortex | Increase | Non-selective NMDA antagonists like MK-801 have been shown to increase the firing rate of pyramidal neurons in the prefrontal cortex. |

| Burst Firing | Lateral Habenula | Decrease | The rapid antidepressant effects of ketamine, a non-selective NMDA antagonist, are associated with the blockade of NMDAR-dependent bursting activity in the lateral habenula.[3] |

| Glutamate Levels | Prefrontal Cortex | Potential Increase | Blockade of presynaptic NMDA receptors could lead to a compensatory increase in glutamate release. |

| Dopamine Levels | Striatum / Nucleus Accumbens | Potential Modulation | NMDA receptors are known to modulate dopamine release, and their antagonism can have complex, region-dependent effects on dopaminergic activity. |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following protocols are based on a key preclinical study investigating the effects of this compound.

Chronic Restraint Stress (CRS) Protocol in Mice

This protocol is designed to induce a depressive-like phenotype in mice.

-

Animal Model: Male C57BL/6J mice are typically used.

-

Restraint Procedure: Mice are individually placed in well-ventilated 50 mL conical tubes.

-

Duration and Frequency: The restraint is applied for 2.5 hours per day for 14 consecutive days.

-

Control Group: Control animals are handled similarly but not subjected to restraint.

-

Post-Stress: After each restraint session, mice are returned to their home cages.

Behavioral Assays

These tests are used to assess depressive-like behaviors in rodents.

-

Forced Swim Test (FST):

-

Mice are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility, a measure of behavioral despair, is recorded over a 6-minute session.

-

-

Sucrose Preference Test (SPT):

-

Mice are given a choice between two bottles, one containing water and the other a sucrose solution.

-

A reduction in the preference for the sucrose solution is interpreted as anhedonia, a core symptom of depression.

-

Immunohistochemistry for c-Fos

This technique is used to visualize and quantify neuronal activation.

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and their brains are collected and fixed.

-

Sectioning: The brains are sectioned, typically at a thickness of 20-40 µm, with a focus on the lateral habenula.

-

Immunostaining:

-

Sections are incubated with a primary antibody specific for the c-Fos protein.

-

A secondary antibody conjugated to a fluorescent marker or an enzyme is then applied.

-

-

Imaging and Quantification:

-

Sections are imaged using a fluorescence or light microscope.

-

The number of c-Fos positive cells in the region of interest is counted to quantify neuronal activation.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the effects of this compound.

Signaling Pathway of this compound in the Lateral Habenula

Experimental Workflow for Investigating this compound

Conclusion

This compound, as a selective GluN2B antagonist, demonstrates a clear in vivo effect on neuronal activity, evidenced by the modulation of c-Fos expression in the lateral habenula. This effect is associated with an amelioration of depressive-like behaviors in preclinical models. While direct in vivo electrophysiological and microdialysis data for this compound are not yet widely available, the existing evidence provides a strong foundation for its mechanism of action, centering on the regulation of glutamatergic signaling in key brain regions implicated in mood disorders. Further research employing direct measures of neuronal firing and neurotransmitter dynamics will be invaluable in fully elucidating the neurobiological effects of this promising therapeutic agent.

References

Methodological & Application

Preparing Rislenemdaz for In Vivo Oral Gavage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals